Ammoniumchromat

Description

Historical Perspectives on Ammoniumchromat Research

Historically, ammonium (B1175870) chromate (B82759) found significant use in the burgeoning field of photography during the 19th and early 20th centuries. It was employed as a sensitizer (B1316253) for gelatin coatings on photographic plates. wikipedia.orgqsstudy.comguidechem.com The light-sensitive nature of chromate salts when mixed with colloids like gelatin was a foundational principle in early photomechanical printing processes. wikipedia.orgbyjus.com

Beyond photography, its applications extended to the textile industry, where it was used for printing and as a fixing agent, or mordant, for chromate dyes on wool, helping to bind the dyes to the fabric fibers. wikipedia.orgqsstudy.com Early research also identified its utility as an analytical reagent in laboratories. qsstudy.comguidechem.com The thermal decomposition of ammonium chromate and the related ammonium dichromate, which produces chromium(III) oxide, was a subject of early chemical investigation, famously demonstrated in the "chemical volcano" experiment. wikipedia.orgsciencemadness.org

Significance in Modern Inorganic Chemistry and Related Fields

In contemporary chemical research, ammonium chromate continues to be relevant, primarily for its role as a catalyst, a corrosion inhibitor, and a precursor in materials synthesis. wikipedia.orgqsstudy.comguidechem.com As a source of hexavalent chromium, it is utilized in various chemical reactions. qsstudy.com

The compound serves as a reagent for the preparation of solid heterogeneous oxidizing agents, which are then used for the liquid-phase oxidation of alcohols. guidechem.com In the field of catalysis, ammonium chromate is used in the synthesis of various catalysts. qsstudy.comguidechem.com For instance, it is a key ingredient in the preparation of copper chromite catalysts, which are important in hydrogenation reactions. orgsyn.org The thermal decomposition of copper ammonium chromate, formed from ammonium chromate, yields the active catalyst. orgsyn.org

Furthermore, research has explored the use of ammonium chromate and related compounds in the synthesis of advanced materials. For example, chromates are used in the combustion synthesis of perovskite-type oxides like LaCrO₃, which have applications in solid oxide fuel cells (SOFCs). acs.org Its role as a corrosion inhibitor is also an area of ongoing study, leveraging the passivating properties of chromates on metal surfaces. qsstudy.comguidechem.com

Properties of Ammonium Chromate

The fundamental properties of ammonium chromate are crucial for its application in research and industry.

| Property | Value |

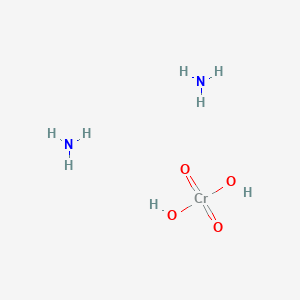

| Chemical Formula | (NH₄)₂CrO₄ wikipedia.org |

| Molar Mass | 152.07 g/mol wikipedia.orgalfa-chemistry.com |

| Appearance | Yellow, monoclinic crystals wikipedia.orgqsstudy.com |

| Density | 1.90 g/mL wikipedia.orgqsstudy.com |

| Melting Point | 185 °C (458 K) with decomposition wikipedia.orgqsstudy.com |

| Solubility in water | 24.8 g/100ml (0 °C), 37.36 g/100ml (25 °C), 70.06 g/100ml (75 °C) wikipedia.org |

| Solubility | Soluble in water, slightly soluble in ammonia (B1221849) and acetone, insoluble in alcohol. qsstudy.com |

This table is interactive. Users can sort and filter the data.

Synthesis and Production of Ammonium Chromate

Ammonium chromate can be prepared through several laboratory and industrial methods.

Laboratory Scale Synthesis

On a laboratory scale, a common method for synthesizing ammonium chromate is through the neutralization reaction between ammonium dichromate and ammonium hydroxide (B78521). wikipedia.orgqsstudy.com In this process, an aqueous solution of ammonium dichromate is treated with aqueous ammonia. qsstudy.com The addition of ammonia shifts the equilibrium from the dichromate ion (Cr₂O₇²⁻) to the chromate ion (CrO₄²⁻). The resulting ammonium chromate can then be crystallized from the solution. qsstudy.comorgsyn.org

Another method involves the direct reaction of chromium trioxide (CrO₃) with an aqueous solution of ammonia. sciencemadness.org Careful control of the stoichiometry is necessary to ensure the formation of the chromate salt rather than the dichromate.

Industrial Production

Industrial production often utilizes similar principles but on a larger scale. A widely used method involves the reaction of ammonium dichromate with aqueous ammonia in a reactor. qsstudy.com The resulting ammonium chromate solution is then subjected to evaporation and concentration, followed by cooling crystallization. The solid crystals are separated from the liquid (solid-liquid separation) and dried to yield the final product. qsstudy.com

Applications of Ammonium Chromate in Scientific Research

The unique properties of ammonium chromate have led to its application in several specialized areas of scientific research.

Role in Chemical Analysis

In analytical chemistry, ammonium chromate serves as a useful reagent. qsstudy.comguidechem.com It is employed in precipitation reactions for the qualitative analysis of certain metal ions. For example, it reacts with lead (Pb²⁺) salts to form a distinct yellow precipitate of lead chromate (PbCrO₄) and with barium (Ba²⁺) salts to form a pale yellow precipitate of barium chromate (BaCrO₄). youtube.com These characteristic precipitation reactions are used to identify the presence of these ions in a sample.

Use in Catalysis

Ammonium chromate is a precursor in the synthesis of important catalysts. qsstudy.comguidechem.com Notably, it is used to prepare copper chromite (often referred to as the Adkins catalyst), a highly effective catalyst for hydrogenation reactions in organic chemistry. The process involves precipitating copper ammonium chromate, which is then thermally decomposed to produce the active copper chromite catalyst. orgsyn.org Research also investigates the catalytic properties of chromium oxides derived from the decomposition of ammonium chromate itself. youtube.com

Application in Materials Science

In materials science, ammonium chromate is used as a source of chromium for synthesizing various inorganic materials. Its controlled thermal decomposition can yield chromium(III) oxide (Cr₂O₃), a material with applications as a pigment and in catalysis. byjus.comyoutube.com Research has also demonstrated the use of ammonium chromate and related dichromate salts in the combustion synthesis of complex oxides, such as lanthanum chromite (LaCrO₃). acs.org These perovskite materials are investigated for their electronic and thermal properties, particularly for use as interconnects in solid oxide fuel cells (SOFCs). acs.org

Structure

2D Structure

Properties

Molecular Formula |

CrH8N2O4 |

|---|---|

Molecular Weight |

152.07 g/mol |

IUPAC Name |

azane;dihydroxy(dioxo)chromium |

InChI |

InChI=1S/Cr.2H3N.2H2O.2O/h;2*1H3;2*1H2;;/q+2;;;;;;/p-2 |

InChI Key |

FEIXNIOTSKFSAZ-UHFFFAOYSA-L |

Canonical SMILES |

N.N.O[Cr](=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Solution-Based Synthesis Approaches

Solution-based methods are the most common routes for the laboratory and industrial synthesis of ammonium (B1175870) chromate (B82759), primarily due to the compound's appreciable solubility in water. These techniques offer good control over product purity and crystal morphology.

Precipitation Techniques

Precipitation is a widely employed method for the synthesis of ammonium chromate, often involving a neutralization or a double decomposition reaction.

One common approach involves the neutralization of a saturated solution of ammonium dichromate with a concentrated ammonium hydroxide (B78521) solution. The addition of excess ammonia (B1221849) shifts the equilibrium towards the formation of the chromate ion, leading to a color change from orange to yellow. Subsequent cooling of the reaction mixture in an ice bath induces the precipitation of yellow ammonium chromate crystals. prepchem.comqsstudy.com The precipitate can then be filtered, washed with a cold concentrated ammonium hydroxide solution to minimize dissolution, and dried at room temperature. prepchem.com

Another precipitation method is based on a double decomposition reaction. By reacting potassium chromate with ammonium sulfate (B86663) in an aqueous solution, ammonium chromate and potassium sulfate are formed. The ammonium chromate can then be isolated by filtration to remove the less soluble potassium sulfate, followed by evaporation, cooling crystallization, and drying. qsstudy.com A similar principle is applied by mixing ammonium perchlorate (B79767) with sodium chromate, where the less soluble ammonium chromate precipitates out of the solution. sciencemadness.org

Crystallization from Aqueous Systems

Crystallization from aqueous solutions is a crucial step in purifying ammonium chromate synthesized via precipitation or other methods. The solubility of ammonium chromate in water increases significantly with temperature, a property that is exploited in recrystallization processes.

A typical procedure involves dissolving the crude ammonium chromate in a minimal amount of hot water to create a saturated solution. Slow cooling of this solution allows for the formation of well-defined, pure crystals. The rate of cooling can influence the size and quality of the resulting crystals. For instance, slow evaporation of an aqueous solution of ammonium chromate in a petri dish over several hours to days can yield beautiful crystalline structures. sciencemadness.org It is important to note that ammonium chromate is not entirely stable in air and can slowly lose ammonia, converting to ammonium dichromate, which is observed as a color change from yellow to orange. sciencemadness.org

The process can also involve concentrating the solution by evaporation before cooling to increase the yield of the crystallized product. qsstudy.com For instance, after filtering an initial crop of crystals, the filtrate can be evaporated to half its original volume and cooled again to obtain a second crop of ammonium chromate crystals. prepchem.com

Table 1: Solubility of Ammonium Chromate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 24.8 sciencemadness.org |

| 25 | 37.36 sciencemadness.org |

| 40 | 45.3 sciencemadness.org |

| 75 | 70.06 sciencemadness.org |

Solid-State Synthesis and High-Temperature Routes

Solid-state and high-temperature methods for the synthesis of ammonium chromate and its precursors are less common but are relevant in specific industrial processes and for the generation of related chromium compounds.

Thermal Decomposition and Controlled Calcination

The thermal decomposition of ammonium chromate is a complex process. When heated, ammonium chromate can decompose to form ammonium dichromate, ammonia, and water. rsc.org This reaction is slightly endothermic but irreversible. rsc.org Kinetic studies have shown that this decomposition follows a contracting cylinder model, with the reaction interface moving progressively inward from the crystal surfaces. rsc.org

Controlled calcination of an ammonium chromate precursor has been studied, particularly in the context of creating doped metal oxides. For example, scanning electron microscopy (SEM) and X-ray diffraction (XRD) have been used to analyze the changes in an ammonium chromate precursor before and after calcination at 250 °C.

Furthermore, the thermal decomposition of related double salts, such as sodium ammonium chromate, in the solid state can be controlled to produce ammonium dichromate. This process is typically carried out at temperatures ranging from 120 °C to 190 °C. google.com

Hydrothermal Synthesis Methods

While specific literature on the direct hydrothermal synthesis of pure ammonium chromate is limited, related processes are documented. The thermal decomposition of a sodium ammonium chromate double salt can be conducted in an aqueous solution at temperatures between 75 °C and 110 °C to yield ammonium dichromate, which can then be crystallized. google.com This method, while not a direct synthesis of ammonium chromate, demonstrates a high-temperature aqueous route involving a related precursor. Hydrothermal synthesis is more commonly associated with the production of chromite spinels and other complex oxides.

Preparation of Related Ammonium Chromate Derivatives

The synthesis of derivatives of ammonium chromate is important for various applications, particularly in catalysis and materials science.

A notable example is the preparation of copper barium ammonium chromate . This compound is synthesized by precipitating a warm solution containing barium nitrate (B79036) and copper nitrate with a solution of ammonium chromate. orgsyn.org The ammonium chromate solution for this reaction is typically prepared by dissolving ammonium dichromate in water and adding aqueous ammonia. orgsyn.org The resulting reddish-brown precipitate of copper barium ammonium chromate can be collected, dried, and subsequently heated in a muffle furnace to produce copper chromite, a valuable catalyst. orgsyn.org

Another significant related compound is ammonium dichromate , which can be formed from ammonium chromate. As mentioned earlier, ammonium chromate can lose ammonia to form ammonium dichromate. sciencemadness.org This conversion can also be achieved by treating ammonium chromate with acetic acid.

Table 2: Summary of Synthetic Routes for Ammonium Chromate

| Synthesis Method | Reactants | Key Process |

| Precipitation (Neutralization) | Ammonium dichromate, Ammonium hydroxide prepchem.comqsstudy.com | Neutralization followed by cooling and precipitation. prepchem.comqsstudy.com |

| Precipitation (Double Decomposition) | Potassium chromate, Ammonium sulfate qsstudy.com | Double decomposition and filtration. qsstudy.com |

| Crystallization | Crude ammonium chromate, Water sciencemadness.org | Dissolution in hot water and controlled cooling. sciencemadness.org |

| Thermal Decomposition | Ammonium chromate | Heating to induce decomposition into ammonium dichromate, ammonia, and water. rsc.org |

| Derivative Synthesis (Copper Barium Ammonium Chromate) | Barium nitrate, Copper nitrate, Ammonium chromate orgsyn.org | Precipitation from a mixed solution. orgsyn.org |

Ammonium Chromate: A Review of Synthetic Approaches

Ammonium chromate, with the chemical formula (NH₄)₂CrO₄, is an inorganic compound that exists as yellow, monoclinic crystals. This salt has applications in photography as a sensitizer (B1316253) for gelatin coatings, in textile printing, and as a corrosion inhibitor. wikipedia.orgqsstudy.com This article focuses on the key synthetic methodologies for preparing ammonium chromate, specifically through the formation of alkali-ammonium chromate double salts and from ammonium dichromate precursors.

Synthesis of Alkali-Ammonium Chromate Double Salts

The synthesis of double salts containing ammonium chromate and an alkali metal chromate represents an important route in the production of various chromium compounds. These double salts can be thermally decomposed to yield products like chromium(III) oxide or ammonium dichromate. google.comgoogle.com

The general approach involves the reaction of an alkali metal dichromate with ammonia in an aqueous solution. google.com For instance, sodium-ammonium chromate double salts can be produced by adding ammonia to an aqueous solution of sodium dichromate (Na₂Cr₂O₇) at temperatures between 55 and 95 °C. google.com The resulting double salt can have a variable stoichiometry, represented by the formula Mₓ(NH₄)ᵧCrO₄, where M is an alkali metal such as Na or K. google.com In one specific example, a sodium ammonium chromate double salt with the composition Na₀.₅₆(NH₄)₁.₄₄CrO₄ was synthesized. google.com

These double salts can be isolated from the reaction mixture and are often used as intermediates. For example, the thermal decomposition of a sodium ammonium chromate double salt at temperatures up to 200 °C can be utilized to produce ammonium dichromate, which is then separated by crystallization. google.com The decomposition of these double salts at higher temperatures, ranging from 200 to 650 °C, leads to the formation of chromium(III) oxide. google.com

Table 1: Synthesis of Alkali-Ammonium Chromate Double Salts

| Starting Material (Alkali Dichromate) | Reagent | Temperature (°C) | Product | Application of Product | Reference |

|---|---|---|---|---|---|

| Sodium Dichromate (Na₂Cr₂O₇) | Ammonia (NH₃) | 55 - 95 | Sodium Ammonium Chromate Double Salt | Production of Ammonium Dichromate | google.com |

| Alkali Dichromate (M₂Cr₂O₇) | Ammonia (NH₃) | 55 - 95 | Alkali-Ammonium Chromate Double Salt (Mₓ(NH₄)ᵧCrO₄) | Production of Chromium(III) Oxide | google.com |

| Potassium Dichromate (K₂Cr₂O₇) | Ammonia (NH₃) | Not Specified | Potassium Ammonium Chromate Double Salt | Not Specified | google.com |

Formation from Ammonium Dichromate Precursors

A common and direct laboratory method for the synthesis of ammonium chromate involves the reaction of ammonium dichromate ((NH₄)₂Cr₂O₇) with ammonia. qsstudy.comsciencemadness.org This reaction is essentially a neutralization process where the dichromate ion is converted to the chromate ion in the presence of a base.

The procedure typically involves treating a saturated solution of ammonium dichromate with a concentrated solution of ammonium hydroxide until the solution's color changes from orange to yellow, indicating the formation of the chromate ion. prepchem.com The reaction mixture is then cooled, often in an ice bath, to induce the crystallization of the yellow ammonium chromate. The resulting crystals are subsequently filtered, washed with a cold concentrated ammonium hydroxide solution to remove impurities, and dried at room temperature. prepchem.com

The underlying chemical equilibrium for this conversion is:

Cr₂O₇²⁻ (aq) + 2NH₃ (aq) + H₂O (l) ⇌ 2CrO₄²⁻ (aq) + 2NH₄⁺ (aq)

The addition of excess ammonia shifts the equilibrium to the right, favoring the formation of the chromate ion.

Another approach involves the double decomposition reaction between potassium chromate and ammonium sulfate to yield ammonium chromate and potassium sulfate. qsstudy.com

Table 2: Solubility of Ammonium Chromate in Water

| Temperature (°C) | Solubility (g/100 mL) |

|---|---|

| 0 | 24.8 |

| 25 | 37.36 |

| 40 | 45.3 |

| 75 | 70.06 |

Data sourced from Sciencemadness Wiki. sciencemadness.org

Structural Elucidation and Advanced Characterization Techniques

X-ray Diffraction Analysis of Crystalline Structures

Single crystal X-ray diffraction is employed to determine the precise three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, researchers can elucidate bond lengths, bond angles, and the arrangement of atoms within the unit cell.

Studies on hybrid compounds involving ammonium (B1175870) cations and chromate (B82759) anions have utilized single crystal X-ray diffraction. For instance, the structure of trans-cyclohexane-1,2-diammonium chromate(VI), (C₆H₁₆N₂)[CrO₄], was determined using synchrotron X-ray diffraction data. In this compound, the chromate(VI) anion (CrO₄²⁻) exhibits a slightly distorted tetrahedral geometry due to its participation in N-H···O hydrogen bonding with the organic cations. The Cr-O bond lengths ranged from 1.628 (2) to 1.6654 (19) Å, with some bonds being slightly longer due to these hydrogen bonding interactions nih.govresearchgate.net.

Another study on bis-dihexadecyldimethylammonium dichromate, [(C₁₆H₃₃)₂(CH₃)₂N]₂Cr₂O₇, revealed its crystallization in the triclinic system (space group P1) with specific cell parameters: a = 34.330(7) Å, b = 7.800(2) Å, c = 7.250(1) Å, α = 103.69(3)°, β = 89.86(3)°, γ = 94.12(3)° capes.gov.br. This analysis provided insights into the molecular packing and the arrangement of dichromate anions and organic cations.

Powder X-ray diffraction (PXRD) is a versatile technique used for phase identification, crystallinity assessment, and quantitative phase analysis of polycrystalline materials. It is particularly useful for identifying unknown crystalline substances by comparing their diffraction patterns to databases.

PXRD is a critical tool for materials characterization, enabling the identification of crystalline phases present in a sample ccp14.ac.ukncl.ac.ukarxiv.org. For ammonium chromate, PXRD can confirm its crystalline nature and identify its specific phase. While direct PXRD data for ammonium chromate itself is not detailed in the provided search results, the technique is broadly applied to identify inorganic compounds and minerals, including various chromium-containing materials mdpi.comresearchgate.netnist.govresearchgate.net. The methodology involves collecting diffraction patterns over a specific angular range and comparing the resulting peak positions and intensities to established databases like the Crystallography Open Database (COD) or the International Centre for Diffraction Data (ICDD) PDF-2 database ccp14.ac.ukncl.ac.ukarxiv.org.

Spectroscopic Investigations of Molecular and Electronic Structure

Spectroscopic techniques probe the vibrational, rotational, and electronic energy levels of molecules, providing insights into their structure, bonding, and electronic configuration.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These modes are related to the stretching and bending of chemical bonds and are highly sensitive to the molecular environment and symmetry.

The chromate anion (CrO₄²⁻) is known to exhibit characteristic vibrational modes. In studies involving chromate ions, IR spectroscopy typically reveals stretching vibrations in the region of 850-960 cm⁻¹ and bending vibrations below 450 cm⁻¹ researchgate.netresearchgate.net. For instance, the symmetric and asymmetric Cr-O stretching modes of the chromate anion have been observed, with reported bands for related chromates appearing around 850-924 cm⁻¹ researchgate.netresearchgate.net.

Ammonium ions (NH₄⁺) also contribute to the vibrational spectra. N-H stretching vibrations are typically observed at higher frequencies, often above 2800 cm⁻¹ researchgate.netnih.gov. For example, in ammonium dichromate, N-H stretching fundamentals were studied, showing complex multiplets at low temperatures that simplified with increasing temperature researchgate.net. The vibrational modes of ammonium ions are sensitive to hydrogen bonding, with frequency shifts indicating the strength of these interactions researchgate.netnih.gov.

While specific IR and Raman spectra for ammonium chromate ((NH₄)₂CrO₄) are not detailed in the provided snippets, studies on similar ammonium salts and chromate compounds indicate the expected spectral regions for N-H and Cr-O vibrations researchgate.netresearchgate.netresearchgate.netnih.gov.

UV-Visible (UV-Vis) absorption spectroscopy probes electronic transitions within a molecule, typically involving the excitation of electrons from lower energy ground states to higher energy excited states. This technique is particularly useful for studying transition metal complexes and conjugated organic systems.

Chromium-containing species, including chromate and dichromate ions, exhibit distinct UV-Vis absorption spectra due to d-d electronic transitions and charge transfer bands. The chromate(VI) ion (CrO₄²⁻) is known to absorb strongly in the violet region of the spectrum, resulting in a yellow color docbrown.info. Dichromate(VI) ions (Cr₂O₇²⁻) absorb in the blue region, producing an orange color docbrown.info.

For transition metal complexes, UV-Vis spectra can reveal absorption maxima corresponding to specific electronic transitions. For example, a chromium(III) complex, [CrCl(NH₃)₅]²⁺, showed high absorbance around 250-275 nm in the UV region and less pronounced peaks near 400 nm and 575 nm, attributed to electronic transitions libretexts.orglibretexts.org. The intensity and position of these bands are influenced by factors such as the ligand field strength and the symmetry of the complex.

While specific UV-Vis absorption data for ammonium chromate are not explicitly detailed, the general principles of electronic transitions in chromium compounds suggest that ammonium chromate would exhibit characteristic absorption bands related to the CrO₄²⁻ anion in the visible and UV regions.

Chemical Reactivity and Mechanistic Studies

Thermal Decomposition Pathways and Products

Ammonium (B1175870) chromate (B82759) is thermally unstable and undergoes decomposition upon heating. The pathways and products of this decomposition are complex and depend on the conditions.

Formation of Chromium Oxides

Upon heating, ammonium chromate decomposes to form various chromium oxides. A primary product identified is chromium(III) oxide (Cr₂O₃) nih.govwikipedia.orggoogle.comscribd.com. The decomposition can be vigorous, and in some instances, it can occur explosively, particularly when the compound is heated in a dry state google.com. The process involves the release of gases such as ammonia (B1221849) and nitrogen nih.govwikipedia.orgscribd.comrsc.org. Older studies also suggest the possibility of chromium dioxide formation under specific slow decomposition conditions rsc.org. The decomposition reaction can be summarized as:

(NH₄)₂CrO₄(s) → Cr₂O₃(s) + N₂(g) + H₂O(g) + NH₃(g)

The exact stoichiometry and product distribution can vary, with some sources indicating the formation of chromium(III) oxide, nitrogen, and water as primary decomposition products wikipedia.orggoogle.combyjus.com. For instance, studies on the thermal decomposition of ammonium dichromate, a related compound, also yield chromium(III) oxide wikipedia.orggoogle.comscribd.com.

Ammonia Evolution Kinetics and Mechanisms

The evolution of ammonia during the thermal decomposition of ammonium chromate is a significant aspect of its decomposition mechanism. Kinetic studies have indicated that the decomposition of ammonium chromate can follow the contracting cylinder equation, suggesting that a reaction interface advances progressively inwards from the crystal surfaces rsc.orgresearchgate.net. This process is often characterized by multiple steps.

Redox Chemistry and Oxidation Mechanisms

Ammonium chromate is recognized for its strong oxidizing properties, primarily due to the hexavalent chromium (Cr(VI)) in the chromate ion (CrO₄²⁻) nih.govwikipedia.orgchemicalbook.comechemi.comucar.edubiosynth.com.

Ammonium Chromate as an Oxidizing Agent

The chromate ion is a potent oxidizing agent, readily accepting electrons in chemical reactions. This property makes ammonium chromate useful in various applications, including its role as a reagent in analytical chemistry and as a sensitizer (B1316253) in photography nih.govwikipedia.orgchemicalbook.com. Its oxidizing capacity is attributed to the high oxidation state of chromium, which tends to be reduced to lower oxidation states, typically Cr(III), during redox reactions msu.edunumberanalytics.com.

Interactions with Specific Reducing Species

Ammonium chromate readily reacts with reducing materials, including many organic compounds. These reactions can be vigorous and potentially violent nih.govchemicalbook.com. For instance, ammonium chromate can be used in the oxidation of alcohols. In acidic conditions, in the presence of hydrogen peroxide, ammonium dichromate (a related compound) forms chromium peroxide (CrO₅), a potent oxidant researchgate.net.

Chromium(VI) reagents, such as those derived from chromic acid, are commonly used for oxidizing alcohols. Primary alcohols can be oxidized to aldehydes or carboxylic acids, while secondary alcohols are oxidized to ketones msu.edunumberanalytics.comlibretexts.orgsaskoer.ca. For example, pyridinium (B92312) chlorochromate (PCC), a derivative of chromic acid, is known to oxidize primary alcohols to aldehydes without further oxidation to carboxylic acids, provided water is excluded msu.edulibretexts.orgsaskoer.ca. Jones reagent (chromic acid in sulfuric acid) oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones msu.edunumberanalytics.comlibretexts.orgsaskoer.ca. The mechanism generally involves the formation of a chromate ester intermediate, followed by an E2-like elimination msu.edulibretexts.orgsaskoer.ca.

Complexation and Coordination Chemistry

Studies have explored coordination compounds involving chromium, ammonia, and thiocyanate (B1210189) ligands, such as ammonium diamminetetrathiocyanatochromate(III) embibe.combenchchem.com. In such complexes, chromium is the central metal ion, and ammonia (NH₃) and thiocyanate (SCN⁻) act as ligands, donating electron pairs to the chromium ion embibe.combenchchem.combritannica.comlibretexts.orguomustansiriyah.edu.iq. The chromate ion itself can also be part of coordination complexes, and its ligands and coordination geometry are critical to the compound's properties britannica.comlibretexts.orguomustansiriyah.edu.iq. For example, the chromate(VI) ion can form complexes with various biomolecules, influencing their structure and function through ligand exchange and redox reactions benchchem.com.

Ammonium chromate's role in forming complexes is also seen in its industrial applications, such as in the preparation of copper chromite catalysts, where a basic copper ammonium chromate complex is formed and then decomposed google.com.

Formation of Metal-Ammonium-Chromate Complexes

The formation of metal-ammonium-chromate complexes involves the interaction of metal ions with chromate anions and ammonium cations. Chromate ions ([CrO₄]²⁻) are known to act as ligands, capable of coordinating to metal ions through various modes, including monodentate, bridging, and chelating interactions. researchgate.net This ability suggests that chromate can be incorporated into the coordination sphere of different metal ions.

While specific studies detailing the formation of distinct "metal-ammonium-chromate" complexes are not extensively documented in the provided literature, related systems offer insights. For example, the production of chromium ammonium chloride complexes involves the reduction of dichromate followed by reaction with ammonia and ammonium chloride. google.com Another relevant example is the complex identified as Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), which incorporates both ammonium and chromate moieties within its structure, indicating the potential for such compound formations. benchchem.com The general framework of coordination chemistry, as described by Werner's theory, posits the formation of complex ions where metal ions are bound by ligands, establishing a coordination sphere. ncert.nic.inwikipedia.orggeeksforgeeks.org This foundational understanding is applicable to conceptualizing how metal ions might interact with chromate and ammonium species to form complex structures.

Ligand Exchange and Coordination Sphere Dynamics

In the context of chromium chemistry, ligand exchange reactions are recognized. For instance, the diamminetetrakis(thiocyanato-kappaN)chromate(1-) ammonium complex has been noted to participate in ligand exchange and redox reactions as part of its mechanism of action. benchchem.com While detailed investigations into the coordination sphere dynamics of specific "metal-ammonium-chromate" complexes are limited in the provided texts, the general principles of ligand substitution remain pertinent. These principles elucidate how ligands can be interchanged, leading to alterations in the complex's structural arrangement, stability, and chemical behavior. solubilityofthings.comchemrxiv.orgsavemyexams.com For example, the substitution of water ligands by ammonia or chloride ions in various metal complexes serves as a common illustration of ligand exchange phenomena. chemguide.co.uksavemyexams.com The study of these dynamics is critical for understanding reaction pathways and for the development of novel functional materials. solubilityofthings.comchemrxiv.org

Compound List:

Ammonium chromate ((NH₄)₂CrO₄)

Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1)

Applications in Advanced Materials Science and Catalysis

Precursor for Chromium-Based Catalysts

Ammonium (B1175870) chromate (B82759) and ammonium dichromate are frequently employed as sources of chromium for the preparation of various heterogeneous catalysts. Their thermal decomposition or reaction with other components leads to the formation of active chromium oxide phases, which are essential for catalytic activity in numerous chemical transformations.

Copper chromite (CuCr₂O₄) is a well-established catalyst widely used in hydrogenation reactions, including the reduction of nitro compounds and esters to alcohols. Ammonium chromate and ammonium dichromate are key precursors in the synthesis of copper chromite catalysts through several methods:

Thermal Decomposition: Copper ammonium chromate, prepared by mixing copper nitrate (B79036) and ammonium dichromate solutions followed by precipitation and drying, can be thermally decomposed at elevated temperatures (e.g., 350–400 °C or higher) to yield copper chromite researchgate.netwikipedia.orgorgsyn.orgsemanticscholar.org. This method can also be modified to incorporate other elements, such as barium, to enhance catalyst stability and performance wikipedia.org.

Co-precipitation Methods: Inverse co-precipitation techniques using copper nitrate and chromium nitrate (often derived from ammonium dichromate or other chromium sources) followed by calcination at specific temperatures (e.g., 520 °C) are effective for producing nanocrystalline copper chromite ijcce.ac.ir.

Supported Catalysts: Basic ammonium cupric chromate can be reactively formed within the pores of support materials like silica (B1680970) or alumina (B75360). Subsequent calcination converts this precursor into supported copper chromite, which is highly effective for hydrogenation reactions google.com.

Sonochemical Synthesis: Ammonium dichromate, alongside copper(II) sulfate (B86663) pentahydrate, has been used as a precursor in sonochemical synthesis to produce copper chromite nanoparticles researchgate.net.

These copper chromite catalysts prepared from ammonium-based chromium precursors are noted for their effectiveness in hydrogenating functional groups in both aliphatic and aromatic compounds, including the conversion of ester compounds to fatty alcohols and the reduction of nitro compounds to amines wikipedia.orgorgsyn.orgsemanticscholar.org.

Ammonium chromate is recognized as a potential chromium precursor for the preparation of chromium oxide catalysts used in olefin polymerization, particularly in the context of Phillips-type catalysts google.com. These catalysts typically involve supporting chromium compounds on refractory oxide materials like silica or alumina, followed by thermal activation. The activation temperature is crucial, generally ranging from 400 °C to 900 °C, to convert the precursor into active chromium oxide species on the support google.com. While ammonium chromate itself is listed as a precursor, ammonium dichromate has also been utilized in preparing chromium oxide catalysts for other applications, such as oxidative dehydrogenation of alkanes, highlighting its general utility as a chromium source for catalyst preparation mdpi.com. The specific chromium species formed (e.g., Cr(VI), Cr(III), Cr(II)) and their distribution, influenced by the precursor choice, are critical for catalytic activity in polymerization reactions researchgate.net.

The choice of chromium precursor significantly impacts the resulting catalyst's properties, including its surface area, dispersion of active species, and the distribution of chromium in various oxidation states. This, in turn, directly influences the catalyst's activity and selectivity for a given reaction. Studies have demonstrated that using different chromium precursors, such as ammonium dichromate, chromium acetylacetonate, or chromium sulfate, leads to distinct catalytic behaviors in reactions like oxidative dehydrogenation mdpi.com. For instance, the type of precursor affects the Cr⁶⁺/Cr³⁺ ratio and the dispersion of chromium species on the support, which are key factors for high catalytic performance researchgate.netmdpi.comuu.nl. Therefore, ammonium chromate and its derivatives, by providing chromium in a specific chemical environment, can be tailored to influence the final catalyst's performance characteristics, optimizing it for specific chemical transformations.

Role in Specialized Chemical Syntheses

Beyond catalyst preparation, ammonium chromate plays a role in specialized chemical syntheses, particularly in radiochemistry and the creation of nanomaterials.

Ammonium chromate and ammonium dichromate serve as valuable target materials for the production and enrichment of radioactive chromium isotopes, most notably Chromium-51 (⁵¹Cr). Through nuclear reactions, such as the Szilard-Chalmers process, neutron irradiation of ammonium chromate can lead to the formation of ⁵¹Cr in a different chemical state. Subsequent chemical separation and purification, often involving techniques like anion exchange or liquid-liquid extraction, allow for the isolation of highly active ⁵¹Cr, achieving high specific activity tuwien.atamazonaws.comosti.gov. This enriched ⁵¹Cr is crucial for various applications, particularly in medical diagnostics and research as a radiotracer. The use of ammonium chromate as a target material facilitates the efficient production of this medically important radioisotope tuwien.atosti.gov.

Ammonium dichromate is a common precursor for synthesizing various chromium-containing nanocrystalline materials through methods like solution combustion synthesis and precursor-derived routes.

Chromium Oxide (Cr₂O₃) Nanoparticles: Solution combustion synthesis using ammonium dichromate as the chromium source, often with fuels like glycine (B1666218) or urea, has been employed to produce nanocrystalline Cr₂O₃. Parameters such as fuel-to-oxidant ratio and calcination temperature influence the crystallite size and surface area, with crystallite sizes as small as approximately 20 nm and surface areas up to 63 m²/g reported researchgate.net.

Chromium Carbide (Cr₃C₂) Nanopowders: A solution-derived precursor method utilizing ammonium dichromate and nanometer carbon black as raw materials allows for the synthesis of chromium carbide nanopowders. Under specific conditions (e.g., 21 wt.% C, 1100 °C for 30 min), single-phase Cr₃C₂ with an average crystallite size of 27.2 nm and particle diameters around 30 nm can be achieved scispace.comresearchgate.net.

Copper Chromite Nanoparticles: As mentioned in section 5.1.1, ammonium dichromate can also serve as a precursor for copper chromite nanoparticles, synthesized via methods like sonochemical techniques, yielding particles in the nanometer range researchgate.net.

These methods leverage the chemical properties of ammonium chromate/dichromate to form well-dispersed, nanosized materials with controlled structures and properties, suitable for advanced applications.

Compound Name Table:

| Compound Name | Chemical Formula |

| Ammonium chromate | (NH₄)₂CrO₄ |

| Ammonium dichromate | (NH₄)₂Cr₂O₇ |

| Copper chromite | CuCr₂O₄ |

| Chromium oxide | Cr₂O₃ |

| Chromium carbide | Cr₃C₂ |

| Chromium(VI) trioxide | CrO₃ |

| Chromium(III) nitrate | Cr(NO₃)₃ |

| Copper(II) nitrate | Cu(NO₃)₂ |

| Barium nitrate | Ba(NO₃)₂ |

| Copper(II) sulfate pentahydrate | CuSO₄·5H₂O |

| Chromium(III) sulfate | Cr₂(SO₄)₃ |

| Chromium acetylacetonate | Cr(acac)₃ |

| Potassium chromate | K₂CrO₄ |

| Chromium(VI) | Cr⁶⁺ |

| Chromium(III) | Cr³⁺ |

| Chromium(II) | Cr²⁺ |

| Chromium-51 | ⁵¹Cr |

Data Table 1: Nanocrystalline Material Synthesis using Ammonium Chromate/Dichromate Precursors

| Material Synthesized | Synthesis Method | Primary Chromium Precursor | Other Key Precursors/Reagents | Particle/Crystallite Size (nm) | Surface Area (m²/g) | Reference(s) |

| Cr₂O₃ | Solution Combustion Synthesis | Ammonium dichromate | Glycine | ~20 (crystallite) | ~63 | researchgate.net |

| Cr₃C₂ | Solution-derived precursor method | Ammonium dichromate | Carbon black | 27.2 (crystallite), ~30 (particle) | N/A | scispace.comresearchgate.net |

| Copper Chromite | Sonochemical synthesis | Ammonium dichromate | Copper(II) sulfate pentahydrate | 192–300 (particle) | N/A | researchgate.net |

| Copper Chromite | Inverse Co-precipitation + Calcination | Chromium nitrate (from ammonium dichromate) | Cupric nitrate trihydrate | 18 (crystallite), 30-70 (particle) | N/A | ijcce.ac.ir |

Applications in Surface Treatment and Coating Formulations (Academic Studies)

Academic research has explored ammoniumchromat’s utility in several key areas of surface treatment and coating technology. Its primary function often revolves around preventing corrosion and improving the adhesion and protective qualities of coatings.

Wood Treatment

Academic investigations into wood protection have identified this compound as an effective treatment for enhancing the moisture exclusion and weather resistance of wood materials. researchgate.net Such treatments aim to stabilize wood against environmental degradation, improving its longevity and performance in various applications.

Metal Surface Preparation and Modification

This compound has been employed in specific metal surface preparation techniques. For instance, studies have documented its use in removing corrosion products from magnesium alloy specimens, typically by immersing the affected parts in a dilute this compound solution. dtic.mil In the treatment of aluminum alloys, academic research has explored a two-step colorizing process where aluminum alloy samples were sequentially treated with lead acetate (B1210297) and then an this compound solution. This process, conducted at elevated temperatures and often in ultrasonic baths, was aimed at modifying the surface appearance and potentially its protective properties. mdpi.com

Solar Absorber Surface Treatment

Research into enhancing the performance of solar absorber surfaces has utilized this compound solutions for treating "copper-black" surfaces. Studies have shown that treating copper-black surfaces with neutral or near-neutral this compound solutions significantly improves their performance characteristics compared to untreated surfaces. google.com The treatment involves immersing the copper surfaces in this compound solutions for a specified duration.

Data Table: Effect of this compound Treatment on Copper-Black Surfaces for Solar Absorbers

Academic studies investigated the impact of this compound treatment on the optical properties of copper-black surfaces intended for solar absorbers. Samples were treated for 10 minutes in a 10 wt% this compound solution at varying temperatures.

| Temperature (°C) | Absorptance (αT) (%) | Final Absorbance |

| 20 | 6.8 | 0.926 ± 0.003 |

| 40 | 6.4 | 0.926 ± 0.003 |

| 60 | 6.4 | 0.926 ± 0.003 |

| 80 | 5.9 | 0.926 ± 0.003 |

Note: The "Absorptance (αT)" values represent the measured absorptance after treatment, while "Final Absorbance" refers to the consistent absorbance achieved across different temperatures. google.com

Role in Electrodeposition and Coating Formulations

This compound has also been mentioned in the context of electroplating baths, specifically in formulations for the electrodeposition of particles onto cathodes. google.com In broader coating formulations, it has been noted for its role in pigment production for paints and coatings, contributing to color and protective properties. aksharshop.in

Analytical Methodologies and Separation Science

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components of a mixture. wikipedia.org For ammonium (B1175870) chromate (B82759), these methods are primarily aimed at isolating the chromate ion from complex matrices for subsequent quantification.

Liquid-liquid extraction (LLE), or solvent extraction, separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org For the analysis of the chromate ion, LLE is often employed to remove it from an aqueous sample into an organic phase, a process that can enhance selectivity and concentration. analis.com.my

This separation is frequently achieved by forming an ion-pair or a complex that is soluble in the organic solvent. A common approach involves using a high-molecular-weight amine or a quaternary ammonium salt as an ion-pairing agent. For instance, tetrabutylammonium (B224687) hydrogensulfate (TBAHS) can be used to form an ion-pair with the chromate ion in an acidic medium, facilitating its extraction into an organic solvent like dichloromethane (B109758) (DCM). analis.com.my Similarly, tetrabutylammonium has been used to form a tetrabutylammonium-chromate ion-pair, which is extractable into methyl isobutyl ketone (MIBK). nih.gov The efficiency of the extraction process is dependent on several factors, including the pH of the aqueous phase, the concentration of the ion-pairing agent, the choice of organic solvent, and the mixing time. analis.com.myresearchgate.net

Research has systematically optimized these parameters to achieve high extraction efficiency. For example, studies have shown that a pH range of 1.0 to 3.0 is optimal for the extraction of chromate using TBAHS in DCM. analis.com.my Following extraction, the chromate can be back-extracted into a new aqueous phase for analysis. nih.gov

| Parameter | TBAHS/DCM System analis.com.my | TBAHS/MIBK System nih.gov |

|---|---|---|

| Ion-Pairing Agent | Tetrabutylammonium hydrogensulfate (TBAHS) | Tetrabutylammonium (TBA) |

| Organic Solvent | Dichloromethane (DCM) | Methyl isobutyl ketone (MIBK) |

| Optimal pH | 1.0 - 3.0 | Not specified, acidic DPC solution used for back-extraction |

| Reagent Concentration | 0.05 mol L⁻¹ TBAHS | Not specified |

| Shaking Duration | 15 minutes (per cycle) | Not specified |

| Key Finding | Achieved a linear calibration range up to 2.0 mg L⁻¹ for Cr(VI). analis.com.my | Method allows for speciation of Cr(VI) and Cr(III) with a detection limit of 2.22 ng L⁻¹. nih.gov |

Column chromatography is a versatile purification technique where components of a mixture are separated based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through the column. wikipedia.orgorgchemboulder.com In the context of ammonium chromate, this method can be used to separate the chromate anion from other ions or to separate the ammonium cation.

For chromate (Cr(VI)) separation, alumina (B75360) (Al₂O₃) is a commonly used stationary phase. orgchemboulder.comrsc.org A simple method has been developed for the speciation of Cr(III) and Cr(VI) using an alumina column. In this method, both chromium species are retained on the column at a pH between 3.0 and 5.5. Subsequently, they can be selectively eluted; Cr(III) is eluted with a dilute nitric acid solution (e.g., 0.02 M), while Cr(VI) is eluted with a 1.0 M ammonia (B1221849) solution. rsc.org

Anion-exchange chromatography is another powerful technique. It utilizes a stationary phase with fixed positive charges (anion-exchange resin) to separate anions. researchgate.netyoutube.com This method is effective for isolating chromate from complex samples, such as in the purification of chromate reductase from bacterial lysates. researchgate.net

For the separation of the ammonium cation (NH₄⁺), column adsorption using geopolymer-based materials has been investigated. These materials show a high affinity for ammonium ions and can be used in a fixed-bed column system to remove them from aqueous solutions. mdpi.com The adsorption capacity is influenced by factors such as flow rate and initial concentration. mdpi.com

The general principle involves loading the sample onto the top of a column packed with the stationary phase. uhplcslab.com An eluent (mobile phase) is then passed through the column. Components with a lower affinity for the stationary phase travel down the column faster, while those with a higher affinity move slower, thus achieving separation. orgchemboulder.comuhplcslab.com The separated components are then collected in fractions as they exit the column. wikipedia.org

Spectroscopic Analytical Approaches

Spectroscopic methods analyze the interaction between electromagnetic radiation and matter. For ammonium chromate, UV-Visible (UV-Vis) spectrophotometry is the most common spectroscopic technique, primarily for the quantification of the chromate ion.

The chromate ion, CrO₄²⁻, inherently absorbs light in the UV-Vis region. Direct spectrophotometric analysis can be performed by measuring the absorbance of the chromate anion at approximately 372 nm. nih.gov This method is straightforward and avoids the need for chemical reagents, but its sensitivity can be influenced by the sample matrix. The speciation of Cr(VI) is pH-dependent, with an equilibrium existing between the yellow chromate ion (CrO₄²⁻) and the orange dichromate ion (Cr₂O₇²⁻). docbrown.info However, by carefully selecting the wavelength, such as 339 nm, the total Cr(VI) concentration can be determined irrespective of the solution's pH. researchgate.net

A more sensitive and widely used method involves the reaction of Cr(VI) with 1,5-diphenylcarbazide (B1670730) in an acidic solution. This reaction forms a highly colored red-violet chromium-diphenylcarbazone complex, which is measured photometrically at a wavelength of about 540-550 nm. s4science.atiultcs.org This method is highly sensitive and is approved by standard-setting bodies for water and wastewater analysis. s4science.at

Infrared (IR) spectroscopy can also be used for the identification of ammonium chromate. The IR spectrum of solid ammonium chromate shows characteristic absorption bands corresponding to the vibrations of the ammonium (N-H) and chromate (Cr-O) functional groups. nist.gov

| Method | Principle | Wavelength (λmax) | Key Features | Reference |

|---|---|---|---|---|

| Direct Spectrophotometry | Direct measurement of CrO₄²⁻ absorbance. | ~372 nm | Simple, no reagents needed; detection limit as low as 0.073 ppb with specialized cells. nih.gov | nih.gov |

| Diphenylcarbazide Method | Cr(VI) oxidizes 1,5-diphenylcarbazide to form a red-violet complex. | ~540-550 nm | High sensitivity and selectivity; USEPA approved method. s4science.at | s4science.atiultcs.org |

| pH-Independent Method | Measurement at a wavelength where absorbance is independent of Cr(VI) speciation (CrO₄²⁻/Cr₂O₇²⁻). | 339 nm | Allows determination of total Cr(VI) without pH adjustment. researchgate.net | researchgate.net |

Electrochemical Methods in Analytical Chemistry

Electrochemical methods offer high sensitivity and selectivity for the determination of both the chromate and ammonium ions. iultcs.orgcqu.edu.au These techniques measure electrical parameters like potential or current that arise from chemical reactions at an electrode surface.

For the analysis of chromate (Cr(VI)), voltammetric techniques are particularly powerful. iultcs.org Cyclic voltammetry (CV) can be used to study the redox behavior of chromate. ekb.egresearchgate.net Methods like differential pulse voltammetry and adsorptive stripping voltammetry (AdSV) provide very low detection limits. iultcs.orgresearchgate.net In AdSV, Cr(VI) is often complexed with a specific ligand, such as diethylenetriaminepentaacetic acid (DTPA), and the complex is preconcentrated on the surface of a working electrode (e.g., a hanging mercury drop electrode) before the potential is scanned to reduce the chromium and generate a current signal. iultcs.org The peak current is proportional to the concentration of Cr(VI) in the sample. The performance of these methods can be enhanced by modifying electrodes with nanoparticles, such as gold nanoparticles, which can catalyze the reduction of Cr(VI) and improve sensitivity and stability. nih.gov

For the ammonium ion (NH₄⁺), the primary electrochemical methods involve ion-selective electrodes (ISEs) and biosensors. nih.govrsc.org Potentiometric sensors, including ISEs, measure the potential difference between the sensing electrode and a reference electrode, which correlates with the activity (and thus concentration) of the ammonium ion in solution. acs.org Amperometric biosensors for ammonium often utilize an enzyme, such as glutamate (B1630785) dehydrogenase (GLDH). nih.gov In the presence of its substrates, GLDH catalyzes a reaction that consumes ammonium ions and NADH. The sensor then measures the change in current resulting from the oxidation of the remaining NADH, which can be indirectly correlated to the initial ammonium concentration. nih.gov Such sensors can achieve detection limits in the micromolar range. nih.govrsc.org

| Analyte | Technique | Electrode/Sensor Type | Principle | Detection Limit | Reference |

|---|---|---|---|---|---|

| Chromate (Cr(VI)) | Cyclic Voltammetry (CV) | Glassy Carbon Electrode | Electrochemical reduction of Cr(VI). | Not specified | ekb.eg |

| Chromate (Cr(VI)) | Adsorptive Stripping Voltammetry (AdSV) | Hanging Mercury Drop Electrode (HMDE) with DTPA ligand | Adsorptive accumulation of Cr(VI)-DTPA complex followed by reduction. | ~0.1 mgkg⁻¹ (in leather) | iultcs.org |

| Chromate (Cr(VI)) | Hydrodynamic Amperometry | Gold Nanoparticle-ITO Electrode | Catalytic reduction of Cr(VI) at a constant potential. | 0.1 µM | nih.gov |

| Ammonium (NH₄⁺) | Amperometric Biosensor | Glutamate Dehydrogenase (GLDH) modified electrode | Enzymatic consumption of NH₄⁺ and NADH, with electrochemical detection of NADH. | 0.65 µM | nih.gov |

| Ammonium (NH₄⁺) | Potentiometry | Ion-Selective Electrode (ISE) | Measures potential related to NH₄⁺ activity via the Nernst equation. | 0.61 µM | acs.org |

Theoretical and Computational Chemistry

Electronic Structure Calculations and Molecular Orbital Theory

The electronic structure of an ionic compound like ammonium (B1175870) chromate (B82759), (NH₄)₂CrO₄, is primarily understood by examining its constituent ions: the ammonium cation (NH₄⁺) and the chromate anion (CrO₄²⁻). Computational methods such as Density Functional Theory (DFT) are instrumental in modeling the electronic properties of these and similar inorganic salt hydrates. uctm.edu

The chromate anion consists of a central chromium(VI) atom tetrahedrally coordinated to four oxygen atoms. geeksforgeeks.org In this +6 oxidation state, the chromium atom has a d⁰ electron configuration. geeksforgeeks.org The bonding can be described by molecular orbital (MO) theory. The valence orbitals of chromium (3d, 4s, and 4p) combine with the 2p orbitals of the four oxygen atoms to form a set of molecular orbitals. These combinations result in bonding MOs, which are filled and primarily have ligand (oxygen) character, and empty anti-bonding MOs, which have more metal (chromium) character. The intense yellow color of the chromate ion is due to a ligand-to-metal charge transfer (LMCT) transition, where an electron is promoted from a filled MO (largely oxygen-based) to an empty MO (largely chromium-based).

The ammonium cation (NH₄⁺) has a tetrahedral geometry. The valence orbitals of the central nitrogen atom (2s and 2p) hybridize to form four sp³ hybrid orbitals, which then form sigma bonds with the 1s orbitals of the four hydrogen atoms. In the context of MO theory, the four hydrogen 1s orbitals create symmetry-adapted linear combinations (SALCs) which then combine with the nitrogen's 2s and 2p orbitals, resulting in a set of four bonding MOs and four anti-bonding MOs. researchgate.net The eight valence electrons fill the bonding orbitals, leading to a stable cationic species.

Table 1: Molecular Orbital Symmetries for Tetrahedral Species This table is a generalized representation for tetrahedral point group (Td) symmetry, applicable to both the chromate and ammonium ions.

| Irreducible Representation | Central Atom Orbitals | Ligand SALCs |

|---|---|---|

| a₁ | s | σ |

| t₂ | p (pₓ, pᵧ, p₂) | σ, π |

| e | d (d₂², dₓ²-ᵧ²) | π |

| t₂ | d (dₓᵧ, dₓ₂, dᵧ₂) | π |

Reaction Pathway Modeling and Kinetics Simulations

The thermal decomposition of ammonium salts is a subject of significant study, and computational modeling provides a route to understanding the complex reaction mechanisms. While specific ab initio simulations for ammonium chromate's decomposition are not widely published, the methodologies have been extensively developed for analogous compounds like ammonium nitrate (B79036) (AN) and ammonium perchlorate (B79767) (AP). acs.orgresearchgate.net These studies typically use quantum mechanics calculations to identify reaction pathways, locate transition states, and compute thermodynamic properties. researchgate.net

For ammonium nitrate, detailed reaction mechanisms for its liquid-phase decomposition have been modeled using ab initio calculations to simulate heat flow and determine kinetic parameters. researchgate.net Such simulations reveal that the dominant decomposition mechanism can shift from ionic to radical pathways as the temperature increases. researchgate.net

A comprehensive computational study of ammonium chromate would involve:

Transition State Searches: Using methods like DFT to identify the transition state structures for proposed elementary reaction steps, such as proton transfer from the ammonium cation to the chromate anion.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition states correctly connect the reactants (e.g., (NH₄)₂CrO₄) to the products (e.g., NH₃, H₂O, and chromium oxides).

These computational approaches provide a powerful complement to experimental kinetic studies, offering a molecular-level understanding of the reaction pathways.

Crystal Structure Prediction and Lattice Dynamics Studies

The experimentally determined crystal structure serves as a benchmark for computational prediction methods. Ammonium chromate, (NH₄)₂CrO₄, crystallizes in the monoclinic system with the space group C2/m. rsc.org The structure consists of isolated, nearly regular tetrahedral CrO₄²⁻ anions and NH₄⁺ cations. rsc.org Each ammonium ion is in an eight-coordinate position, surrounded by oxygen atoms from the chromate anions. rsc.org

Table 2: Crystallographic Data for Ammonium Chromate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | rsc.org |

| Space Group | C2/m | rsc.org |

| Unit Cell Dimension (a) | 12.300 Å | rsc.org |

| Unit Cell Dimension (b) | 6.294 Å | rsc.org |

| Unit Cell Dimension (c) | 7.664 Å | rsc.org |

| Unit Cell Angle (β) | 115.6° | rsc.org |

Ab initio crystal structure prediction has become a powerful tool for discovering stable and metastable solid-state phases. Methodologies combining evolutionary algorithms with first-principles total-energy calculations can predict the most stable crystal structure for a given compound at any pressure-temperature condition without experimental input. uspex-team.org Such a simulation for (NH₄)₂CrO₄ would involve generating a multitude of candidate structures and relaxing them to the lowest enthalpy state, with the goal of identifying the experimentally known C2/m structure as the most stable configuration.

Lattice dynamics studies investigate the collective vibrations of atoms in a crystal, known as phonons. These studies are crucial for understanding a material's thermal properties, phase transitions, and response to temperature changes. For ammonium salts, a key feature is the coupling between the translational modes of the lattice and the rotational modes (librations) of the ammonium ion. researchgate.net Theoretical models, such as the extended three-body force shell model (ETSM), have been developed to study these translational-rotational (TR) coupling effects in ammonium halides. researchgate.net These simulations compute phonon dispersion curves, which show the relationship between phonon frequency and wave vector. In some ammonium compounds, this coupling leads to phenomena like the softening of acoustic phonon branches, which can be a precursor to structural phase transitions. researchgate.net Similar computational lattice dynamics studies on ammonium chromate would be essential for a complete understanding of its vibrational spectra and thermal behavior.

Environmental Chemistry of Ammoniumchromat: Pathways and Transformations

Chemical Fate in Aqueous Systems

When ammonium (B1175870) chromate (B82759) dissolves in water, it dissociates into ammonium ions (NH₄⁺) and chromate ions (CrO₄²⁻). The fate of the chromate ion in aqueous systems is governed by a series of complex chemical reactions, primarily influenced by pH, the presence of reducing agents, and interaction with other dissolved species.

The speciation of hexavalent chromium in water is highly dependent on the pH of the solution. In aqueous environments, chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions exist in a pH-dependent equilibrium. In alkaline to neutral solutions (pH > 6), the tetrahedral chromate ion (CrO₄²⁻) is the predominant species. As the pH becomes more acidic, the chromate ions undergo condensation to form the dichromate ion.

The equilibrium between these two species can be represented as:

2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)

At very low pH values (below 1), further protonation can lead to the formation of chromic acid (H₂CrO₄). The speciation of Cr(VI) in water is a critical factor in its mobility and toxicity, as different species exhibit varying reactivities and transport characteristics.

Table 1: Predominant Speciation of Hexavalent Chromium at Different pH Values

| pH Range | Predominant Cr(VI) Species |

|---|---|

| > 8 | CrO₄²⁻ |

| 2 - 6 | HCrO₄⁻, Cr₂O₇²⁻ |

| < 1 | H₂CrO₄ |

This table illustrates the dominant forms of hexavalent chromium found in aqueous solutions at various pH levels.

The reduction of the highly toxic and mobile hexavalent chromium (Cr(VI)) to the less toxic and less mobile trivalent chromium (Cr(III)) is a critical transformation pathway in the environment. This reduction can be mediated by various substances present in natural waters and soils.

Common reducing agents in the environment include:

Ferrous iron (Fe²⁺): Ferrous iron, often present in minerals or dissolved in anoxic waters, is a potent reductant of Cr(VI). The reaction is rapid and results in the formation of Cr(III) and ferric iron (Fe³⁺).

Sulfides (S²⁻): In anaerobic environments, sulfide species can effectively reduce Cr(VI) to Cr(III).

Organic matter: Dissolved and particulate organic matter in soils and sediments can act as electron donors for the reduction of Cr(VI). The rates of these reactions are generally slower than with inorganic reductants.

The reduction process is significantly influenced by pH. In acidic conditions, the reduction potential of chromate is higher, making the reduction process more favorable. The resulting Cr(III) is relatively insoluble at neutral to alkaline pH and tends to precipitate as chromium hydroxide (B78521) (Cr(OH)₃) or co-precipitate with iron hydroxides, effectively immobilizing the chromium.

Interaction with Environmental Matrices (e.g., Soil and Sediments)

The transport and fate of chromate ions in the subsurface are significantly influenced by their interaction with solid environmental matrices such as soil and sediments. The primary mechanism controlling this interaction is adsorption onto the surfaces of minerals and organic matter.

The extent of chromate adsorption is dependent on several factors:

Soil and Sediment Composition: Iron (hydr)oxides, such as goethite and hematite, and clay minerals like kaolinite and illite, are common soil components with surfaces that can adsorb chromate. mdpi.com The presence and abundance of these minerals play a crucial role in the retention of chromate in the subsurface. mdpi.com

pH: The surface charge of many soil minerals is pH-dependent. At lower pH values, mineral surfaces tend to be more positively charged, which favors the adsorption of the negatively charged chromate and dichromate ions.

Presence of Competing Ions: Other anions present in the soil solution, such as sulfate (B86663) (SO₄²⁻) and phosphate (PO₄³⁻), can compete with chromate for adsorption sites on mineral surfaces, potentially increasing the mobility of chromate.

Organic Matter: Soil organic matter can interact with chromate in multiple ways. It can provide adsorption sites, but it can also form soluble complexes with Cr(III) after reduction, which may affect its mobility.

Research has shown that chromate adsorption on minerals like ferrihydrite and birnessite can involve the formation of inner-sphere complexes, indicating a strong binding mechanism. epa.gov For other minerals like kaolinite, outer-sphere complexation may be more prevalent, suggesting a weaker interaction. epa.gov

Academic Research on Advanced Remediation Strategies for Chromate-Containing Effluents

The significant toxicity and environmental persistence of hexavalent chromium have driven extensive research into developing effective remediation technologies for chromate-containing effluents. These strategies aim to either remove Cr(VI) from the water or convert it to the less harmful Cr(III) form.

Bioremediation: This approach utilizes microorganisms, such as bacteria, fungi, and algae, to reduce Cr(VI) to Cr(III). nih.govmdpi.com Certain bacteria have been isolated from industrial effluents and have demonstrated high resistance to and efficiency in removing Cr(VI). nih.goviwaponline.com The mechanisms of bioremediation include biosorption (binding of Cr(VI) to the cell surface) and enzymatic reduction. nih.gov This is considered a cost-effective and environmentally friendly method. mdpi.comresearchgate.net

Table 2: Examples of Microorganisms Used in Bioremediation of Hexavalent Chromium

| Microorganism | Type | Removal Efficiency | Reference |

|---|---|---|---|

| Klebsiella sp. | Bacterium | Up to 95% in broth | nih.gov |

| Bacillus subtilis | Bacterium | ~80% removal | nih.goviwaponline.com |

| Pseudomonas aeruginosa | Bacterium | Effective in Cr(VI) removal | iwaponline.com |

| Chlorella miniata | Microalga | Studied for biosorption | mdpi.com |

This table provides examples of microorganisms that have been researched for their potential in the bioremediation of hexavalent chromium from wastewater.

Photocatalysis: This advanced oxidation process involves the use of semiconductor materials, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which, when irradiated with light (UV or visible), generate electron-hole pairs. electrochemsci.orgnih.govresearchgate.net The photogenerated electrons can then reduce Cr(VI) to Cr(III). oup.com Research has focused on developing novel photocatalysts, such as nanocomposites, to enhance the efficiency of this process under visible light, making it a more sustainable option. electrochemsci.org Studies have shown that photocatalytic reduction can achieve high removal efficiencies for Cr(VI) from industrial wastewater. electrochemsci.orgnih.gov

Adsorption: The use of low-cost adsorbents derived from agricultural waste, such as orange peels, has been investigated as a sustainable method for chromate removal. mdpi.comlidsen.com These materials can have a high capacity for adsorbing Cr(VI) from industrial effluents. lidsen.com Iron-based materials, including zero-valent iron (ZVI) and iron oxides, are also effective adsorbents and reductants for chromate. mdpi.com

Other Advanced Strategies:

Membrane Filtration and Ion Exchange: These are established technologies for removing heavy metals from wastewater, though they can be associated with higher operational costs. iwaponline.com

Electrocoagulation: This electrochemical method has demonstrated high effectiveness in removing pollutants, including chromium. mdpi.com

Cationic Organic Networks (CONs): Recent research has explored the use of novel materials like CONs that can simultaneously detect and adsorb chromate from water. acs.org

These advanced remediation strategies offer promising solutions for mitigating the environmental impact of ammonium chromate and other sources of hexavalent chromium contamination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.